molecular formula C5H7N3O2S B12210132 3-(1H-1,2,4-Triazol-3-ylsulfanyl)propanoic acid

3-(1H-1,2,4-Triazol-3-ylsulfanyl)propanoic acid

Cat. No.: B12210132
M. Wt: 173.20 g/mol
InChI Key: MLLUTRLFHZNKDK-UHFFFAOYSA-N
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Description

3-(1H-1,2,4-Triazol-3-ylsulfanyl)propanoic acid is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The presence of the triazole ring in the structure imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,4-triazol-3-ylsulfanyl)propanoic acid typically involves the reaction of aminoguanidine hydrochloride with succinic anhydride under microwave irradiation . This method allows for the efficient formation of the triazole ring and the introduction of the sulfanyl group. The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The use of microwave irradiation can be scaled up to industrial levels, and the process can be optimized for cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,4-Triazol-3-ylsulfanyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted triazoles, which can have different biological and chemical properties .

Scientific Research Applications

3-(1H-1,2,4-Triazol-3-ylsulfanyl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-triazole derivatives such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and 2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid .

Uniqueness

What sets 3-(1H-1,2,4-Triazol-3-ylsulfanyl)propanoic acid apart from other similar compounds is the presence of the sulfanyl group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C5H7N3O2S

Molecular Weight

173.20 g/mol

IUPAC Name

3-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid

InChI

InChI=1S/C5H7N3O2S/c9-4(10)1-2-11-5-6-3-7-8-5/h3H,1-2H2,(H,9,10)(H,6,7,8)

InChI Key

MLLUTRLFHZNKDK-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=N1)SCCC(=O)O

Origin of Product

United States

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